5,5-Dimethyloxolane-2-carboxylic acid
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Overview
Description
5,5-Dimethyloxolane-2-carboxylic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Derivatives
Ghochikyan, Vardanyan, Samvelyan, Galstyan, and Langer (2019) explored the synthesis of novel oxolan-2-one derivatives using 5,5-dimethyloxolane-2-carboxylic acid. They utilized the Suzuki-Miyaura Reaction, optimizing conditions for the highest yields of target products (Ghochikyan et al., 2019).
Photoremovable Protecting Group
Klan, Zabadal, and Heger (2000) introduced the 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids. They demonstrated its efficiency in the direct photolysis of various esters, leading to the formation of the corresponding acids (Klan, Zabadal, & Heger, 2000).
Selective Esterifications
Wang, Aleiwi, Wang, and Kurosu (2012) studied the selective esterifications of primary alcohols using Oxyma and its derivatives, including this compound. They found these compounds to be remarkably effective in a water-containing solvent (Wang, Aleiwi, Wang, & Kurosu, 2012).
X-Ray Diffraction and Quantum-Chemical Analysis
Kovalskyi, Kinzhybalo, Karpiak, and Marshalok (2011) conducted an X-ray diffraction and quantum-chemical analysis of this compound. They revealed insights into the structure and form of the acid at the molecular level (Kovalskyi et al., 2011).
Detoxification Activities
Xu, Wang, Zhao, Hou, Peng, Zheng, Wu, and Peng (2011) investigated the lead detoxification activities of a class of novel carboxylic acids, including this compound. Their study highlighted the potential for these acids in reducing lead levels in various organs (Xu et al., 2011).
Copper(I) Complexes for Solar Cells
Constable, Hernández Redondo, Housecroft, Neuburger, and Schaffner (2009) synthesized Copper(I) complexes with 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents, including this compound, for use in dye-sensitized solar cells (Constable et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
5,5-dimethyloxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)4-3-5(10-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOZPLASXQNPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7433-82-1 |
Source
|
Record name | 5,5-dimethyloxolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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